Cy7.5 diacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

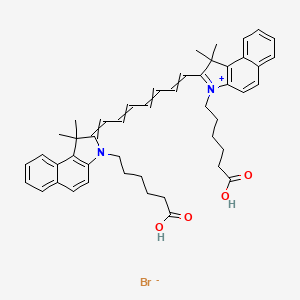

Cy7.5 diacid, also known as Cyanine-7.5 diacid, is a fluorescent compound belonging to the cyanine dye family. These dyes are characterized by their vivid colors and broad utility across scientific, medical, and industrial fields. This compound is particularly noted for its near-infrared fluorescence, with an excitation peak at 785 nm and an emission peak at 801 nm . This property makes it highly valuable for applications requiring deep tissue imaging and low background fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy7.5 diacid typically involves the reaction of indolenine derivatives with polymethine chains. The chromophore of Cy7.5 is benzoindole, which has an additional benzene ring compared to indolenine, causing a red shift in the absorption and emission peaks. The synthetic route generally includes:

Formation of the Polymethine Bridge: This involves the reaction of indolenine derivatives with a polymethine chain under controlled conditions.

Addition of Functional Groups: Carboxyl groups are added to the chromophore to enhance solubility and reactivity.

Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Bulk Synthesis: Large-scale reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.

Formulation: The purified compound is formulated into various products, including fluorescent probes and imaging agents.

Chemical Reactions Analysis

Types of Reactions

Cy7.5 diacid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the electronic properties of the dye.

Substitution: Functional groups on the dye can be substituted with other groups to alter its properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered fluorescence properties, making them suitable for different applications.

Scientific Research Applications

Cy7.5 diacid has a wide range of scientific research applications, including:

Biomedical Imaging: Its near-infrared fluorescence makes it ideal for deep tissue imaging and tumor diagnosis.

Drug Metabolism Studies: Used as a tracer to study drug metabolism and distribution in living organisms.

Single Cell Imaging: Employed in single cell imaging to study cellular processes and interactions.

Fluorescence Resonance Energy Transfer (FRET): Used in FRET experiments to study molecular interactions and conformational changes.

Mechanism of Action

The mechanism of action of Cy7.5 diacid involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This process is facilitated by the polymethine bridge and the benzoindole chromophore, which allow for efficient energy transfer and fluorescence emission . The compound’s molecular targets include various biomolecules, such as proteins and nucleic acids, which it can label and visualize through fluorescence.

Comparison with Similar Compounds

Similar Compounds

Cy7.5 diacid is part of the cyanine dye family, which includes other compounds such as:

Cy3: Absorption/Emission around 550/570 nm.

Cy5: Absorption/Emission around 650/670 nm.

Uniqueness

This compound is unique due to its:

Near-Infrared Fluorescence: Allows for deep tissue imaging with minimal background interference.

High Photostability: Ensures consistent performance in long-term imaging applications.

Versatility: Can be used in various scientific fields, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C47H53BrN2O4 |

|---|---|

Molecular Weight |

789.8 g/mol |

IUPAC Name |

6-[2-[7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide |

InChI |

InChI=1S/C47H52N2O4.BrH/c1-46(2)40(48(32-18-8-12-26-42(50)51)38-30-28-34-20-14-16-22-36(34)44(38)46)24-10-6-5-7-11-25-41-47(3,4)45-37-23-17-15-21-35(37)29-31-39(45)49(41)33-19-9-13-27-43(52)53;/h5-7,10-11,14-17,20-25,28-31H,8-9,12-13,18-19,26-27,32-33H2,1-4H3,(H-,50,51,52,53);1H |

InChI Key |

JFAVCRPDBJHTQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.